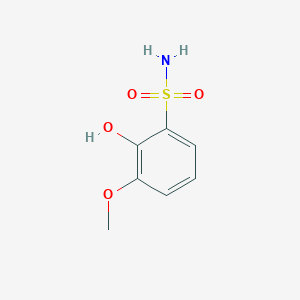

2-Hydroxy-3-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H9NO4S It is a sulfonamide derivative, characterized by the presence of a hydroxyl group at the second position and a methoxy group at the third position on the benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxybenzenesulfonamide typically involves the sulfonation of 2-Hydroxy-3-methoxybenzene (also known as guaiacol) with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonamide group. The general reaction scheme is as follows:

Sulfonation: Guaiacol is reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Amination: The sulfonyl chloride intermediate is then treated with ammonia or an amine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 2-Hydroxy-3-methoxybenzaldehyde or 2-Hydroxy-3-methoxybenzoic acid.

Reduction: Formation of 2-Hydroxy-3-methoxybenzenamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While "2-Hydroxy-3-methoxybenzenesulfonamide" is not directly discussed in the provided search results, some results discuss compounds with similar structural features, which allows for an understanding of potential applications. The search results suggest the applications listed below.

Chemistry

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide can be used as a building block in the synthesis of complex molecules, specifically in the formation of stereotriads and functionalized cyclopropanes.

Biology

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide has been investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide has been explored as a potential drug candidate for various therapeutic applications because of its unique structural features.

Industry

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide is utilized in the development of new materials and catalysts for industrial processes.

Anti-tumor Activity

Compounds with structures similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide exhibit antitumor properties by disrupting microtubule assembly, which leads to cell cycle arrest and apoptosis. Studies on related benzochalcone derivatives have shown a significant reduction in the clonogenicity of cancer cell lines, induction of G2/M phase arrest, and activation of apoptotic pathways through caspase activation.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

MYC Oncogene Inhibition

Salicylic acid-derived sulfonamides can be used to treat tumors driven by overexpression or amplification of MYC oncogenes . A high-throughput screen (HTS) was performed to assess interruption of the binding of a FITC-labeled peptide probe derived from the MYC MbIII protein sequence to WDR5 .

Inhibition of Human Lipoxygenases (LOXs)

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxybenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxybenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

3-Methoxybenzenesulfonamide: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

2-Hydroxy-4-methoxybenzenesulfonamide: Similar structure but with the methoxy group at a different position, potentially altering its chemical and biological properties.

Uniqueness

2-Hydroxy-3-methoxybenzenesulfonamide is unique due to the specific positioning of the hydroxyl and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and development in various fields.

Biological Activity

2-Hydroxy-3-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, drawing on recent research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and a methoxy group on a benzene ring, contributing to its unique chemical reactivity. The sulfonamide moiety enhances its biological activity, making it a focus for various therapeutic applications.

Molecular Formula : C7H9NO3S

Molecular Weight : 189.22 g/mol

Lipoxygenase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of lipoxygenases (LOXs), particularly platelet-type 12-lipoxygenase (12-LOX). LOXs are crucial enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that play roles in inflammation and cancer progression.

Studies have demonstrated that this compound exhibits potent inhibitory effects on 12-LOX, with IC50 values in the nanomolar range. This selectivity is significant as it suggests potential applications in treating inflammatory diseases and certain cancers .

Biological Activity Overview

Case Studies

-

Inhibition of Platelet Aggregation

A study investigated the effects of this compound on human platelets. The compound was shown to significantly inhibit platelet aggregation induced by thrombin, demonstrating its potential as an antithrombotic agent . -

Anticancer Activity

Research conducted on various human cancer cell lines revealed that this compound induces apoptosis through both intrinsic and extrinsic pathways. The activation of caspases-8 and -9 was notably increased, leading to cell cycle arrest in the subG0 phase . The IC50 values for these activities ranged from 0.60 to 9.63 µg/mL across different cell types.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be optimized through structural modifications. Research indicates that:

Properties

Molecular Formula |

C7H9NO4S |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

2-hydroxy-3-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H9NO4S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |

InChI Key |

JJJJNMPQYQXUBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.